N-(4-Amino-5-methoxy-2-methylphenyl)benzamide
Description
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide (Molecular Formula: C₁₅H₁₆N₂O₂; Molecular Weight: 256.30 g/mol) is a benzamide derivative characterized by a substituted phenylamine core linked to a benzoyl group. Key structural features include:
- A 4-amino group at the para position of the phenyl ring.
- 5-methoxy and 2-methyl substituents on the same phenyl ring.
- A benzamide moiety attached via an amide bond .
This compound has been studied for its physicochemical properties, including a logP of 1.78, indicating moderate lipophilicity suitable for drug-like applications . Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column, have been optimized for its separation and characterization .
Properties
IUPAC Name |
N-(4-amino-5-methoxy-2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-8-12(16)14(19-2)9-13(10)17-15(18)11-6-4-3-5-7-11/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENDXQNWODZJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059188 | |
| Record name | Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-21-8 | |
| Record name | N-(4-Amino-5-methoxy-2-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fast Violet B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N-(4-amino-5-methoxy-2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-amino-5'-methoxy-2'-methylbenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.491 | |
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| Record name | FAST VIOLET B | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Standard Laboratory Protocol
A representative procedure involves refluxing equimolar amounts of 4-amino-5-methoxy-2-methylaniline and benzoyl chloride in anhydrous pyridine at 110°C for 6–8 hours. Post-reaction, the mixture is quenched with ice-water, and the precipitate is recrystallized from ethanol to yield the target compound.
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Pyridine | 78 | 98.2 |
| Temperature | 110°C (reflux) | - | - |
| Reaction Time | 8 hours | - | - |
| Workup | Ethanol recrystallization | - | 99.5 |
This method’s limitations include pyridine’s toxicity and challenges in scaling due to exothermic HCl evolution.
Alternative Coupling Agents for Improved Selectivity
To circumvent pyridine-related issues, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) paired with 4-dimethylaminopyridine (DMAP) have been explored. These agents facilitate amide bond formation under milder conditions (25–40°C) while minimizing side reactions.
DCC/DMAP-Mediated Synthesis
In a dichloromethane solvent system, DCC activates the carboxylic acid moiety of 4-amino-5-methoxy-2-methylbenzoic acid, forming an O-acylisourea intermediate. Subsequent nucleophilic attack by aniline yields the benzamide.
| Coupling Agent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| DCC + DMAP | Dichloromethane | 25 | 85 |
| EDC + HOBt | THF | 30 | 79 |
| CDI | Acetonitrile | 40 | 82 |
This approach reduces thermal degradation risks but requires rigorous purification to remove urea byproducts.
Industrial-Scale Continuous Flow Synthesis
For bulk production, continuous flow reactors offer superior heat and mass transfer compared to batch processes. A patented method employs microstructured reactors to achieve rapid mixing of 4-amino-5-methoxy-2-methylaniline and benzoyl chloride in acetonitrile at 50°C.
Process Optimization Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-Time Yield (kg/m³·h) | 12.4 | 48.7 |
| Energy Consumption (kWh/kg) | 8.2 | 3.1 |
| Impurity Profile (%) | 1.8 | 0.6 |
Flow synthesis reduces reaction time from hours to minutes while improving yield to 92%.
Nitro Reduction Pathways for Amino Group Introduction
An alternative route involves synthesizing the nitro precursor followed by catalytic hydrogenation. This two-step approach allows better control over regioselectivity.
Stepwise Synthesis
-
Nitro Intermediate Formation :
N-(5-Methoxy-2-methyl-4-nitrophenyl)benzamide is prepared via Schotten-Baumann reaction using nitro-substituted aniline. -
Catalytic Hydrogenation :
The nitro group is reduced to amine using 10% Pd/C under 3 bar H₂ pressure in ethanol at 50°C.
| Catalyst | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | 3 | 4 | 89 |
| Raney Nickel | 5 | 6 | 76 |
| Fe/Ni Bimetallic | 1 | 8 | 68 |
This method avoids direct handling of unstable aromatic amines but requires stringent control over hydrogenation conditions to prevent over-reduction.
Microwave-Assisted Synthesis for Rapid Prototyping
Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A 2024 study demonstrated complete conversion within 15 minutes using 300 W irradiation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group (−NH₂) at the 4-position undergoes nucleophilic substitution under acidic or alkaline conditions. Key reactions include:
Halogenation :
-
Reaction with NaNO₂/HCl (diazotization) produces diazonium intermediates, which react with KI or CuCN to yield halogenated derivatives .
-
Example:
Alkoxylation :
-
Substitution with alkoxides (e.g., NaOCH₃ ) generates methoxy or ethoxy analogs.
Oxidation Reactions
The electron-rich aromatic ring is susceptible to oxidation:
| Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| KMnO₄ (acidic) | Quinone derivative | Reflux, 6h | 68 |
| CrO₃ | Oxidized benzamide | Room temp, 2h | 45 |
Quinone formation involves the oxidation of the methoxy group to a carbonyl, confirmed via MS (m/z 272 for [M+H]⁺) .
Reduction Reactions
The benzamide moiety can be reduced to a benzylamine derivative:
-
Catalytic Hydrogenation :
Electrophilic Aromatic Substitution
The methyl and methoxy groups direct electrophiles to specific positions:
| Reagent | Position | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | 3- and 5-positions | Nitro derivatives | Major: 3-nitro isomer (75%) |
| Br₂/FeBr₃ | 5-position | 5-Bromo derivative | Confirmed by ¹H NMR (δ 7.45 ppm) |
Hydrolysis Reactions
The amide bond undergoes hydrolysis under extreme conditions:
-
Acidic Hydrolysis :
-
Reaction time: 8h.
-
Yield: 90% (aniline), 88% (benzoic acid).
-
-
Basic Hydrolysis :
Coupling Reactions
The amine participates in diazo coupling to form azo dyes:
-
Reaction with aryl diazonium salts (e.g., Fast Red TR) produces intensely colored compounds .
-
Application: Used in textile dyeing (λ_max = 520 nm, ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹) .
Complexation with Metals
The amino and carbonyl groups act as ligands for transition metals:
| Metal Salt | Product | Stability Constant (log K) |
|---|---|---|
| Cu(II) | [Cu(L)₂]²⁺ | 12.3 |
| Fe(III) | [Fe(L)₃]³⁺ | 9.8 |
Thermal Degradation
Pyrolysis at >250°C produces:
This compound’s reactivity is foundational in synthesizing pharmaceuticals, dyes, and coordination polymers. Future studies should explore its catalytic applications and structure-activity relationships in drug design .
Scientific Research Applications
Scientific Research Applications
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide has several notable applications across different scientific domains:
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. Its structural characteristics allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated as a biochemical probe to study enzyme activity and protein interactions. Its ability to inhibit specific enzymes can provide insights into metabolic pathways and cellular functions.
Medicine
The compound is explored for its therapeutic properties , particularly in the following areas:
- Anti-inflammatory Activity : Studies have indicated that it may reduce inflammation through modulation of inflammatory pathways.
- Anticancer Activity : Research has shown that derivatives of this compound can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For example, compounds derived from this compound demonstrated significant inhibition rates against EGFR and HER-2 kinases, with percentages reaching up to 92% at low concentrations.
| Compound ID | Target Kinase | % Inhibition at 10 nM |
|---|---|---|
| Analogue 11 | EGFR | 91% |
| Analogue 13 | HER-2 | 92% |
Antiviral Activity
Recent studies have reported promising antiviral properties against filoviruses like Ebola and Marburg. Certain aminobenzamide derivatives exhibited substantial inhibition rates, suggesting potential as antiviral agents.
| Compound | % Inhibition (Ebola) | EC50 (μM) | % Inhibition (Marburg) | EC50 (μM) |
|---|---|---|---|---|
| CBS1118 | 74.0 | 9.86 ± 2.14 | 90.7 | 0.53 ± 0.09 |
| CBS1120 | 57.2 | - | 68.8 | - |
| CBS1121 | 29.4 | - | 30.3 | - |
Antibacterial Activity
Research has highlighted the antibacterial potential of similar benzamide derivatives against pathogens like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, demonstrating efficacy superior to standard antibiotics such as ciprofloxacin.
Mechanism of Action
The mechanism of action of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Benzamide Derivatives
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
- Structural Differences: Lacks the 4-amino and 2-methyl groups but includes a 5-chloro substituent and a phenethyl side chain.
N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
- Structural Differences : Incorporates a 1,2,4-oxadiazole heterocycle and a 4-methylphenyl group.
- Activity: Heterocyclic moieties like oxadiazole are known to enhance metabolic stability and receptor binding in drug design .
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4)
- Structural Differences : Features a sulfonamide linker and 4-fluorophenyl group.
Key Observations :
- Substituents like sulfonamide (Compound 4) and methoxy groups (H10) significantly enhance target-specific activity compared to the simpler amino-methoxy-methylphenyl structure of the target compound.
- The 4-amino group in the target compound may offer unique hydrogen-bonding interactions for receptor binding, though specific biological data are lacking in the evidence .
Key Observations :
- Ultrasonic irradiation methods improve reaction efficiency (e.g., 85–92% yield in 30 minutes) compared to conventional refluxing .
Biological Activity
N-(4-Amino-5-methoxy-2-methylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : CHNO
- Molecular Weight : 256.3 g/mol
- IUPAC Name : this compound
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This characteristic is crucial for its potential therapeutic applications in various diseases.
- Receptor Modulation : It acts as an agonist or antagonist depending on the receptor type, influencing cellular signaling pathways that are pivotal in disease progression.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds in the benzamide class, particularly against filoviruses such as Ebola and Marburg. For instance, derivatives of aminobenzamides have shown promising results in inhibiting viral entry:
| Compound | % Inhibition (Ebola) | EC50 (μM) | % Inhibition (Marburg) | EC50 (μM) |
|---|---|---|---|---|
| CBS1118 | 74.0 | 9.86 ± 2.14 | 90.7 | 0.53 ± 0.09 |
| CBS1120 | 57.2 | - | 68.8 | - |
| CBS1121 | 29.4 | - | 30.3 | - |
These compounds demonstrate significant inhibition rates, indicating their potential as therapeutic agents against these viruses .
Anticancer Potential
The compound's structure has been linked to anticancer activity, particularly through its interaction with receptor tyrosine kinases (RTKs). A study reported that several aminobenzamide derivatives exhibited potent inhibitory effects on various RTKs implicated in cancer:
| Compound ID | Target Kinase | % Inhibition at 10 nM |
|---|---|---|
| Analogue 11 | EGFR | 91% |
| Analogue 13 | HER-2 | 92% |
These findings suggest that this compound and its analogues could serve as lead compounds for developing new anticancer therapies .
Study on Dipeptidyl Peptidase-IV (DPP-IV)
In a study focusing on DPP-IV inhibition, a series of N-substituted aminobenzamide derivatives were synthesized and evaluated for their hypoglycemic activity. The results indicated that some derivatives showed over 38% inhibition at a concentration of 100 μM, positioning them as potential candidates for diabetes management .
Antibacterial Activity
Research has also explored the antibacterial potential of similar compounds, revealing that certain benzamide derivatives demonstrated significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, outperforming standard antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves coupling 4-amino-5-methoxy-2-methylaniline with benzoyl chloride derivatives. Key steps include:
- Using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to enhance amide bond formation .
- Optimizing solvent selection (e.g., dichloromethane or acetonitrile) and temperature control (reflux vs. room temperature) to improve yield .
- Conducting hazard assessments for reagents like sodium carbonate or trichloroisocyanuric acid to ensure safety .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and amide bond formation. IR spectroscopy verifies functional groups (e.g., NH stretching at ~3300 cm) .
- Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity, optimizing mobile phases (e.g., acetonitrile/water gradients) for resolution .
- Elemental Analysis : Validate empirical formula consistency (C, H, N percentages) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or HDACs using fluorometric assays (e.g., PARP-1 inhibition via NAD depletion monitoring) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC determination) .
- Mutagenicity Testing : Conduct Ames II testing to compare mutagenic potential against controls like benzyl chloride .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., DCM/pentane). Use SHELXL for refinement, focusing on torsion angles between the benzamide and aniline moieties .
- Electron Density Maps : Analyze residual density to identify disordered methoxy or amino groups .
- Validation Tools : Cross-check with CCDC databases to compare bond lengths/angles with similar benzamide derivatives .
Q. How should researchers address contradictory bioactivity data in related benzamide compounds?
- Methodological Answer :
- Orthogonal Assays : Validate PARP-1 inhibition (e.g., via Western blot for PARylation levels) if initial enzymatic assays conflict with cell-based results .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. chloro groups) using molecular docking (AutoDock Vina) to predict target binding .
- Metabolic Stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Test hydrochloride or p-toluenesulfonate salts to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amino) for passive diffusion, followed by enzymatic cleavage in target tissues .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve pharmacokinetic profiles, monitoring release kinetics via dialysis .
Q. How can computational modeling predict environmental or toxicological risks of this compound?
- Methodological Answer :
- QSAR Models : Apply tools like ECOSAR to predict ecotoxicity (e.g., LC for aquatic organisms) .
- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- Degradation Pathways : Simulate hydrolysis under acidic/basic conditions (Gaussian 09) to identify persistent metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
